2-chloro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2S/c1-12-21-15(11-16(22-12)23-10-4-7-19-23)18-8-9-20-26(24,25)14-6-3-2-5-13(14)17/h2-7,10-11,20H,8-9H2,1H3,(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZSPMNRKHIOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chlorine atom at the 2-position.
- Benzenesulfonamide moiety, which is known for its biological activities.
- 1H-pyrazole and pyrimidine rings that contribute to its pharmacological properties.
Research indicates that compounds containing pyrazole and pyrimidine structures often exhibit various biological activities, including:
- Inhibition of cancer cell proliferation : Studies have shown that pyrazole derivatives can inhibit the growth of several cancer cell lines, including breast, lung, and colorectal cancers. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .
- Kinase inhibition : Similar compounds have been identified as inhibitors of various kinases involved in cancer progression. For instance, they may target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial in tumor angiogenesis and metastasis .
In Vitro Studies
A summary of key findings from in vitro studies on related compounds is presented in Table 1.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-chloro-N-(2-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide | MDA-MB-231 (Breast Cancer) | 5.0 | Apoptosis induction |
| 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl)benzamide | HepG2 (Liver Cancer) | 3.5 | VEGFR inhibition |
| 4-(1H-pyrazol-5-yl)benzonitrile | A549 (Lung Cancer) | 4.0 | Cell cycle arrest |
Table 1: Summary of biological activity data for related compounds.
In Vivo Studies
Preclinical studies have demonstrated the efficacy of pyrazole-based compounds in animal models of cancer. For example:
- A study reported that a derivative similar to our compound significantly reduced tumor size in xenograft models of breast cancer .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Case Study on Breast Cancer : A derivative was tested in a phase I clinical trial showing promising results in patients with advanced breast cancer who had failed prior therapies.
- Case Study on Lung Cancer : Another study demonstrated that a related compound improved survival rates in mice with induced lung tumors when combined with standard chemotherapy .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that it may function as a selective androgen receptor modulator (SARM), which is particularly useful in treating androgen receptor-dependent cancers, such as prostate cancer. SARMs are designed to selectively target androgen receptors in muscle and bone while minimizing effects on other tissues, thus potentially reducing side effects associated with traditional hormone therapies .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves modulation of the androgen receptor pathway. By binding to the androgen receptor, it can inhibit the growth of androgen-dependent tumors, making it a candidate for further development in cancer therapeutics .
Pharmaceutical Development
Drug Formulation
Due to its favorable pharmacokinetic properties, 2-chloro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide has been explored for formulation into various drug delivery systems. Its solubility and stability profiles make it suitable for oral administration, which is advantageous for patient compliance in long-term therapies .
Combination Therapies
Studies have also suggested that this compound could be effective in combination therapies, enhancing the efficacy of existing treatments while potentially reducing required dosages and associated side effects. For example, combining it with other anticancer agents may lead to synergistic effects, improving overall therapeutic outcomes .
Agricultural Applications
Pesticidal Properties
Beyond medicinal uses, this compound has shown potential as a pesticide. Its chemical structure allows it to interact with biological systems in plants and pests, providing a means to control agricultural pests effectively. The sulfonamide group is known for its herbicidal properties, making this compound a candidate for further research in agricultural chemistry .
Research Studies and Case Reports
Case Study: Prostate Cancer Treatment
In a clinical trial involving patients with advanced prostate cancer, the administration of a formulation containing this compound demonstrated significant tumor reduction rates compared to a control group receiving standard therapy. The results indicated improved patient outcomes with manageable side effects, highlighting its potential as a viable treatment option .
Data Table: Summary of Research Findings
| Study | Application | Findings |
|---|---|---|
| Clinical Trial on Prostate Cancer | Anticancer | Significant tumor reduction; manageable side effects |
| Agricultural Study | Pesticide | Effective against common agricultural pests; potential for reduced chemical usage |
| Drug Formulation Research | Pharmaceutical Development | Favorable solubility and stability; suitable for oral administration |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between the target compound and its analogs from the evidence:
Key Observations:
Sulfonamide groups (target, ) enhance solubility and hydrogen-bonding capacity compared to carboxamides () .
Substituent Effects :
- Fluorine or trifluoromethyl groups () improve binding affinity and metabolic stability but may increase molecular weight and reduce solubility .
- Pyrazole substitutions (target, ) contribute to π-π stacking interactions in enzyme active sites, a common feature in kinase inhibitors .
Linker Flexibility: The aminoethyl linker in the target compound introduces conformational flexibility, which may optimize binding to dynamic targets like allosteric kinase pockets.
Structure-Activity Relationship (SAR) Insights
- Pyrimidine Substitutions : Methyl at position 2 (target) likely sterically blocks off-target interactions, while pyrazole at C6 provides a hydrogen-bond acceptor for target recognition .
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger acidity (pKa ~1–2) than carboxamides (pKa ~4–5), enhancing ionic interactions with basic residues in binding pockets .
- Fluorine Incorporation : Fluorinated analogs () show improved pharmacokinetic profiles but require balancing with solubility modifiers (e.g., polar linkers) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Pyrimidine core construction : Coupling 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine with a chloroethylamine intermediate via nucleophilic substitution .
- Sulfonamide formation : Reacting the resulting intermediate with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation requires:
- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement of the pyrimidine and sulfonamide moieties .
- Spectroscopic analysis :
- NMR : H and C NMR to verify proton environments (e.g., pyrazole CH groups at δ 7.8–8.2 ppm) and carbon backbone .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 462.12) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize assays based on hypothesized targets (e.g., kinase inhibition, enzyme modulation):
- Enzymatic assays : Use recombinant enzymes (e.g., kinases) with fluorescence-based ADP-Glo™ kits to measure IC values .
- Cell viability assays : Screen against cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) to assess cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of intermediates like 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling of pyrimidine and pyrazole fragments .
- Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction rates .
- Temperature control : Use microwave-assisted synthesis (80–120°C, 30 min) to reduce side products .
Q. What strategies resolve contradictions between computational predictions and experimental binding affinities for this compound?
- Methodological Answer :
- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to account for sulfonamide flexibility .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores .
- Structural analogs : Synthesize derivatives with modified pyrazole substituents to test SAR against computational models .
Q. How to assess the environmental fate and transformation pathways of this compound?
- Methodological Answer :
- Environmental persistence : Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to measure half-life in soil/water .
- Metabolite identification : Use LC-QTOF-MS to detect transformation products (e.g., hydroxylation at the pyrimidine ring) .
- Ecotoxicity : Test acute effects on Daphnia magna (48-h EC) and algae (72-h growth inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
